molecular formula C8H9BFNO3 B1387916 (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid CAS No. 874219-19-9

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387916
CAS No.: 874219-19-9
M. Wt: 196.97 g/mol
InChI Key: DVDSMLPVTUSIFM-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H9BFNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro group and a methylcarbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with trimethyl borate in the presence of a reducing agent such as lithium aluminum hydride. The nitro group is reduced to an amine, which is then converted to the methylcarbamoyl derivative using methyl isocyanate. The final product is obtained by hydrolysis of the boronate ester .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods utilize palladium catalysts and base conditions to facilitate the coupling of aryl halides with boronic acid derivatives. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. Boronic acids act as inhibitors of serine proteases and kinases by forming reversible covalent bonds with the active site serine residue of the enzyme. This interaction blocks the enzyme’s activity, thereby modulating biological pathways involved in disease progression . In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a fluoro and a methylcarbamoyl group allows for diverse applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[4-fluoro-3-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDSMLPVTUSIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660229
Record name [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-19-9
Record name B-[4-Fluoro-3-[(methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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